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Compound of Interest

Compound Name: 5-(2-Methoxyphenyl)pyridin-3-ol

Cat. No.: B3095229

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Spectroscopic data for the specific molecule 5-(2-Methoxyphenyl)pyridin-3-ol is
not readily available in the public domain. This guide presents a compilation of spectroscopic
data for structurally related isomers and analogous compounds to provide a reference
framework for researchers. The experimental protocols provided are general and applicable to
the analysis of such aromatic heterocyclic compounds.

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a heterocyclic compound of interest in medicinal
chemistry and materials science due to its biphenyl-like structure containing a pyridine core.
The presence of the methoxy and hydroxyl functional groups, along with the nitrogen atom in
the pyridine ring, allows for a range of intermolecular interactions and potential biological
activity. This guide provides an overview of the expected spectroscopic characteristics of 5-(2-
Methoxyphenyl)pyridin-3-ol based on data from closely related analogues, and outlines the
standard experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted and Comparative Spectroscopic Data

Due to the absence of specific data for 5-(2-Methoxyphenyl)pyridin-3-ol, the following tables
summarize spectroscopic information for structurally similar compounds. This comparative data
can be used to predict the spectral characteristics of the target molecule.
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'H and **C NMR Data of Related Compounds

Table 1: *H NMR Spectroscopic Data of Analogous Compounds

Chemical Shifts (6, ppm)
Compound Solvent and Coupling Constants
(J, Hz)

8.74 — 8.66 (m, 1H), 7.80 (d, J
= 8.0 Hz, 1H), 7.75 (dd, J =
7.6, 1.6 Hz, 1H), 7.69 (td, J =
7.6,2.0Hz, 1H), 7.41 -7.33
(m, 1H), 7.23 — 7.23 (m, 1H),
7.08 (td, J = 7.6, 0.8 Hz, 1H),
7.00 (d, J = 8.4 Hz, 1H), 3.84
(s, 3H)

2-(2-Methoxyphenyl)pyridine CDClIs

8.71—-8.66 (m, 1H), 7.76 —
7.67 (m, 2H), 7.59 (dd, J = 2.4,
1.6 Hz, 1H), 7.56 — 7.51 (m,

2-(3-Methoxyphenyl)pyridine CDCls 1H), 7.37 (t, J = 8.0 Hz, 1H),
7.24 —-7.18 (m, 1H), 6.97 (m, J
=8.4,2.8, 1.0 Hz, 1H), 3.88 (s,
3H)

8.70 — 8.64 (m, 1H), 8.05 —
7.90 (m, 2H), 7.75 — 7.60 (m,
2H), 7.23 — 7.12 (m, 1H), 7.07
— 6.97 (m, 2H), 3.87 (s, 3H)

2-(4-Methoxyphenyl)pyridine CDCls

Table 2: 13C NMR Spectroscopic Data of Analogous Compounds
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Compound Solvent Chemical Shifts (6, ppm)

156.8, 156.0, 149.3, 135.6,
2-(2-Methoxyphenyl)pyridine CDCls 131.1, 129.9, 129.0, 125.1,
121.6,121.0, 111.2, 55.5

160.0, 157.1, 149.5, 140.8,
2-(3-Methoxyphenyl)pyridine CDClIs 136.7,129.7,122.2, 120.7,
119.2, 115.0, 111.9, 55.3

160.3, 157.0, 149.4, 136.6,
2-(4-Methoxyphenyl)pyridine CDCls 131.9,128.1, 121.3, 119.7,
114.0,55.2

IR and MS Data of Related Compounds

Table 3: IR and MS Spectroscopic Data of an Analogous Compound: 2-Methoxybiphenyl

Spectroscopic Technique Data

2954, 2833, 1580, 1475, 1418, 1316, 1276,

**|R (KB, cm~1) **
1210, 1177, 1045, 1021, 856, 782, 720[1]

MS (EI), m/z (relative intensity) 198 (100) [M+], 167 (48), 155 (16), 128 (9)[1]

HR-MS (EI) m/z calcd for C1aH140 198.1045, found 198.1032[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra for an
organic compound like 5-(2-Methoxyphenyl)pyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:
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o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD). The choice of solvent will depend
on the solubility of the compound and the desired chemical shifts.

e 1H NMR Acquisition:

o Tune and shim the spectrometer for the specific sample.

o

Acquire a standard *H NMR spectrum with a 90° pulse angle.

[¢]

Typical spectral width: -2 to 12 ppm.

[¢]

Number of scans: 16 to 64, depending on the sample concentration.

[e]

Set the relaxation delay (d1) to 1-2 seconds.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical spectral width: 0 to 200 ppm.

o Number of scans: 1024 or more, as 13C has a low natural abundance.

o Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase and baseline correct the resulting spectrum.

o

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

[¢]

Integrate the *H NMR signals and determine the chemical shifts and coupling constants.

[e]

Determine the chemical shifts of the 3C NMR signals.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
o Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
e Spectrum Acquisition:
o Record a background spectrum of the empty ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.
o Acquire the sample spectrum over a range of 4000-400 cm™1,
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:
o The background spectrum is automatically subtracted from the sample spectrum.

o lIdentify the characteristic absorption bands corresponding to the functional groups (e.g.,
O-H, C-H, C=C, C-0).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El, or Electrospray lonization - ESI).

Procedure (High-Resolution Mass Spectrometry - HRMS with ESI):

e Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a
suitable solvent (e.g., methanol, acetonitrile).
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e Analysis:

(¢]

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 pL/min).

[¢]

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
For a pyridinol, both modes can be explored.

[¢]

Set the mass range to scan for the expected molecular ion.

[e]

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature).

» Data Processing:
o Determine the exact mass of the molecular ion ([M+H]* or [M-H]~).

o Compare the measured exact mass with the calculated theoretical mass to confirm the
elemental composition.

o Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in
spectroscopic analysis.
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Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.
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Caption: Logical relationships in NMR data interpretation for structural analysis.
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Caption: A conceptual diagram of potential mass spectrometry fragmentation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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